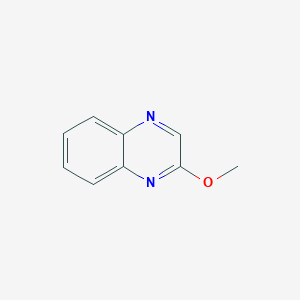

2-Methoxyquinoxaline

Description

Historical Perspectives and Evolution of Quinoxaline (B1680401) Research

The journey of quinoxaline chemistry began in 1884 when Korner and Hinsberg independently reported the first synthesis of a quinoxaline derivative. mdpi.comnih.gov The classical and still widely used method involves the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. mdpi.comnih.govresearchgate.netresearchgate.net This fundamental reaction laid the groundwork for the exploration of the quinoxaline chemical space.

Over the decades, research has evolved significantly from these initial syntheses. While the traditional condensation method remains effective, the 20th and 21st centuries have witnessed substantial progress in synthetic methodologies. mdpi.com Key developments include:

Use of 1,2-Dicarbonyl Surrogates: To broaden the scope of accessible derivatives, researchers have employed surrogates for 1,2-dicarbonyl compounds, such as α-haloketones, α-hydroxyketones, and epoxides. nih.govchim.it

Catalysis: A vast number of catalysts, including various Lewis and Brønsted acids, have been introduced to improve reaction efficiency, yield, and conditions. chim.it

Green Chemistry Approaches: In recent years, there has been a significant shift towards more environmentally friendly synthetic protocols. This includes the use of recyclable catalysts, one-pot syntheses, microwave-assisted reactions, and conducting reactions in aqueous media to minimize the use of hazardous organic solvents. nih.gov

Novel Synthetic Routes: Modern organic chemistry has unlocked new pathways to the quinoxaline core that move beyond the traditional diamine condensation, employing simpler starting materials and innovative catalytic systems. chim.it

This continuous evolution has made a vast library of quinoxaline derivatives accessible for screening and development, cementing their importance in various scientific fields. ijpsjournal.com

Significance of Methoxy (B1213986) Substituents in Heterocyclic Systems

The methoxy group (-OCH₃) is a small, yet profoundly influential, functional group frequently found in natural products and synthetic pharmaceuticals. nih.govablesci.comresearchgate.net Its incorporation into heterocyclic systems, such as the quinoxaline scaffold, is a common strategy in medicinal chemistry to modulate a compound's properties. nih.govdrughunter.comyoutube.com

The significance of the methoxy substituent stems from its unique electronic and steric properties:

Ligand-Target Binding: The methoxy group's oxygen atom is electronegative, while its methyl group has a partial positive charge. tandfonline.com This dual electrostatic nature allows it to participate in a variety of non-covalent interactions within a protein's binding pocket, including hydrogen bonds and van der Waals interactions, which can enhance binding affinity and potency. nih.govtandfonline.com

Electronic Effects: As an electron-donating group, the methoxy substituent can influence the reactivity and electronic distribution of the heterocyclic ring system to which it is attached. tandfonline.com

Metabolic Considerations: The methoxy group can be a site for metabolic O-demethylation. While this can sometimes lead to deactivation, it can also be exploited in prodrug strategies where the resulting hydroxyl group is the active form. tandfonline.com

The strategic placement of methoxy groups is a key tool for medicinal chemists to fine-tune the biological activity and pharmacokinetic profile of heterocyclic drug candidates. nih.govablesci.com

| Property Influenced by Methoxy Group | Description | Citation |

| Physicochemical Properties | Impacts ADME profile; acts as a non-lipophilic substituent on aromatic rings. | nih.govresearchgate.nettandfonline.com |

| Ligand-Target Binding | Participates in diverse molecular interactions (hydrogen bonds, van der Waals) due to its dual electrostatic potential. | nih.govtandfonline.com |

| Electronic Effects | Functions as an electron-donating group, altering the electronic character of the heterocyclic system. | tandfonline.com |

| Metabolic Profile | Can be a site for metabolic O-demethylation, a factor in drug metabolism and prodrug design. | tandfonline.com |

Current Research Landscape of 2-Methoxyquinoxaline Analogues

Current research on this compound and its analogues focuses primarily on their potential in medicinal chemistry, particularly as scaffolds for developing novel therapeutic agents. Studies have explored their synthesis and evaluated their efficacy in various biological contexts.

A notable area of investigation is in cancer research. In one study, this compound was used as a core structure in the design of new Histone Deacetylase (HDAC) inhibitors for treating hepatocellular carcinoma. nih.gov The research found that derivatives with the 2-methoxy group generally showed different cytotoxic activity profiles compared to their 2-chloro counterparts, highlighting the significant influence of this specific substituent on biological function. nih.gov For instance, compound 10h from this study, which incorporates a this compound core, demonstrated significant cytotoxic activity against both HepG-2 and HuH-7 cancer cell lines. nih.gov

The synthesis of novel this compound derivatives often involves the modification of a precursor like 2-chloro-3-methylquinoxaline (B189447). nih.gov By replacing the chlorine atom with a methoxy group or a more complex ether linkage, researchers can generate libraries of new compounds for biological screening. nih.gov These synthetic efforts are crucial for establishing structure-activity relationships (SAR), which are essential for the rational design of more potent and selective therapeutic agents. mdpi.com

| Research Area | Key Findings on this compound Analogues | Representative Compounds | Citation |

| Anticancer | Used as a scaffold for HDAC inhibitors; cytotoxic activity is highly influenced by the 2-methoxy group. | Compound 10h (this compound derivative) | nih.gov |

| Antibacterial | 2-methoxyphenyl quinoxaline sulfonamides showed potent activity against S. aureus. | Substituted 2-methoxyphenyl quinoxaline sulfonamide | mdpi.com |

| Synthetic Chemistry | Synthesized from precursors like 2-chloro-3-methylquinoxaline to create new derivatives for screening. | 4-(2-methylquinoxalinyloxy) benzaldehyde | nih.gov |

The ongoing research into this compound analogues underscores the compound's importance as a versatile building block in the development of new bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-12-9-6-10-7-4-2-3-5-8(7)11-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXABXIZQPAJEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303427 | |

| Record name | 2-methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39209-88-6 | |

| Record name | NSC521694 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxyquinoxaline and Its Derivatives

Classical Synthesis Routes to the Quinoxaline (B1680401) Nucleus

The quinoxaline scaffold, a fused bicyclic system comprising a benzene (B151609) and a pyrazine (B50134) ring, is a fundamental structure in a vast number of biologically active compounds and functional materials. ijrti.org The classical and most prevalent methods for constructing this nucleus are centered around the formation of the pyrazine ring onto a pre-existing benzene derivative.

Condensation Reactions with 1,2-Diamines and Dicarbonyl Compounds

The most traditional and widely employed method for synthesizing the quinoxaline core involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. pharmatutor.orgresearchgate.net This facile reaction is a cornerstone of quinoxaline chemistry, providing a direct route to a diverse array of substituted quinoxalines. pharmatutor.org The reaction typically proceeds by refluxing the two components in solvents like ethanol (B145695) or acetic acid. researchgate.netmdpi.com

The versatility of this method is demonstrated by the wide range of reactants that can be utilized. Various substituted o-phenylenediamines can be reacted with different 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil (B1666583), to yield the corresponding quinoxaline derivatives. ijrti.orgsapub.org For instance, the reaction of o-phenylenediamine (B120857) with glyoxal sodium bisulfite can produce quinoxaline in high yields of 85-90%. ijrti.org Similarly, reacting o-phenylenediamine with benzil leads to the formation of 2,3-diphenylquinoxaline. mdpi.com

Numerous catalysts have been explored to improve the efficiency and environmental friendliness of this condensation reaction. These include organocatalysts like camphorsulfonic acid (CSA), which allows the reaction to proceed at room temperature in ethanol with high yields. ijrar.org Other catalysts such as zeolites, copper sulfate, cerium ammonium (B1175870) nitrate, and various metal oxides have also been reported to facilitate this transformation. ijrar.org The use of green solvents like water and catalysts such as tetraethylammonium (B1195904) bromate (B103136) further highlights the efforts to develop more sustainable synthetic protocols. researchgate.net

| Catalyst/Conditions | Solvent | Temperature | Yield (%) | Reference |

| Camphorsulfonic Acid (20 mol%) | Ethanol | Room Temp | High | ijrar.org |

| Tetraethylammonium Bromate | Water | Not Specified | High | researchgate.net |

| Hexafluoroisopropanol (HFIP) | HFIP | Room Temp | 95 | mdpi.com |

| Reflux | Ethanol/Acetic Acid | Reflux | 34-85 | researchgate.net |

Ring Closure and Cyclization Strategies

Beyond the direct condensation of diamines and dicarbonyls, several other cyclization strategies have been developed for the synthesis of the quinoxaline nucleus. These methods often involve the formation of an intermediate which then undergoes an intramolecular reaction to form the pyrazine ring.

One such approach is the reaction of o-phenylenediamine with α-halogeno carbonyl compounds. mdpi.com For example, phenacyl bromide reacts with 1,2-diaminobenzene derivatives in the presence of pyridine (B92270) to yield 2-phenyl quinoxaline. mdpi.com This reaction proceeds through a condensation-oxidation mechanism. mdpi.com

Another strategy involves the oxidative cyclization of intermediates. For instance, the reaction of α-hydroxyketones can be subjected to a tandem oxidation process using catalysts like Pd(OAc)₂ or RuCl₂(PPh₃)₃-TEMPO to form quinoxalines. researchgate.net Similarly, the oxidative coupling of epoxides and ene-1,2-diamines catalyzed by bismuth(0) provides another route to these heterocyclic compounds. researchgate.net

Reductive cyclization of appropriately substituted precursors is also a viable method. For example, 2-nitrophenylamino acetic acid can be reductively cyclized to form quinoxaline-2-one. sapub.org Furthermore, intramolecular cyclization of N-substituted aromatic o-diamines offers a pathway to the quinoxaline ring system. sapub.org These alternative strategies expand the synthetic chemist's toolkit for accessing diverse quinoxaline structures.

Targeted Synthesis of 2-Methoxyquinoxaline Scaffold

The synthesis of this compound and its derivatives often starts from a pre-formed quinoxaline ring, which is then functionalized. The introduction of the methoxy (B1213986) group at the 2-position is a key transformation that can be achieved through several synthetic routes.

Nucleophilic Substitution of Halogenated Quinoxalines with Methoxide (B1231860)

A primary and efficient method for the synthesis of this compound involves the nucleophilic substitution of a halogen atom, typically chlorine, at the 2-position of the quinoxaline ring with a methoxide source. arkat-usa.orgnih.gov The starting material for this reaction is often 2,3-dichloroquinoxaline (B139996). arkat-usa.orgnih.gov

By carefully controlling the reaction conditions, selective monosubstitution can be achieved. For instance, reacting 2,3-dichloroquinoxaline with sodium methoxide (NaOMe) in a solvent like methanol (B129727) (MeOH) or tetrahydrofuran (B95107) (THF) at room temperature or cooled to 0 °C allows for the formation of 2-chloro-3-methoxyquinoxaline (B1320914). arkat-usa.orgnih.gov This intermediate is a valuable building block for further derivatization.

The reaction of 2,3-dichloroquinoxaline with one equivalent of sodium methoxide in THF at 0°C, followed by stirring at room temperature, yields 2-chloro-3-methoxyquinoxaline. nih.gov This selective reaction is possible due to the different reactivity of the two chlorine atoms. Further reaction of this intermediate can lead to a variety of functionalized quinoxalines.

| Starting Material | Reagent | Solvent | Temperature | Product | Reference |

| 2,3-Dichloroquinoxaline | Sodium Methoxide | THF | 0°C to Room Temp | 2-Chloro-3-methoxyquinoxaline | nih.gov |

| 2,3-Dichloroquinoxaline | Sodium Methoxide | Methanol | Room Temp | 2-Chloro-3-methoxyquinoxaline | arkat-usa.org |

| 2,6-Dichloroquinoxaline | R-X, TEBAC, K₂CO₃ | DMF | 70-75°C | 2-Substituted-6-chloroquinoxalines | rasayanjournal.co.in |

Preparative Methods for Key this compound Intermediates

The synthesis of various derivatives of this compound often relies on the preparation of key intermediates that can be further modified. One such important intermediate is (2-methoxyquinoxalin-3-yl)methanol. This compound can be synthesized and subsequently used to introduce other functional groups. For example, it can be converted to 2-(azidomethyl)-3-methoxyquinoxaline by reacting it with diphenylphosphoryl azide (B81097) (DPPA) and triethylamine (B128534) (TEA). jetir.org This azide intermediate can then undergo a click reaction with an alkyne, such as trimethylsilylacetylene, in the presence of a copper catalyst to form a triazole-substituted this compound derivative. jetir.org

Another key intermediate is ethyl 3-methoxyquinoxaline-2-carboxylate, which serves as a starting point for the synthesis of pyrazole-containing this compound derivatives. researchgate.netresearchgate.net This ester can be transformed into other functional groups, enabling the construction of more complex molecules. For instance, it can be used to synthesize 2-methoxy-3-(1-substituted-1H-pyrazol-3-yl)quinoxalines. researchgate.netresearchgate.net

The synthesis of 6-amino-2,3-dimethoxyquinoxaline is another example of preparing a key intermediate. This is achieved by first synthesizing 2,3-dimethoxy-6-nitroquinoxaline from 2,3-dichloro-6-nitroquinoxaline (B1269935) and sodium methoxide. nih.gov The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon with hydrazine (B178648) hydroxide (B78521). nih.gov This amino-functionalized dimethoxyquinoxaline can then be used in further synthetic steps.

Advanced Synthetic Approaches and Reaction Conditions

Modern organic synthesis has introduced more advanced and efficient methods for the preparation of quinoxaline derivatives, including those with a 2-methoxy substituent. These approaches often utilize transition metal-catalyzed cross-coupling reactions to build molecular complexity.

A notable example is the Sonogashira coupling reaction. This reaction can be used to couple a terminal alkyne with a halogenated quinoxaline. For instance, 2-chloro-3-methoxyquinoxaline can be coupled with phenylacetylene (B144264) under Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, Et₃N in DMF] to produce 2-methoxy-3-(phenylethynyl)quinoxaline. arkat-usa.orgrsc.org This alkynyl-substituted intermediate can then undergo further transformations, such as iodocyclization, to form fused heterocyclic systems like furo[2,3-b]quinoxalines. arkat-usa.orgrsc.org

Palladium-catalyzed coupling-cyclization strategies have also been employed for the synthesis of complex quinoxaline-containing hybrids. arabjchem.org For example, an indole-quinoxaline hybrid can be synthesized using a Pd/C-catalyzed coupling-cyclization as the key step. arabjchem.org

Furthermore, microwave-assisted synthesis has emerged as a powerful tool to accelerate the synthesis of quinoxaline derivatives, often leading to shorter reaction times and improved yields. mdpi.comrsc.org The use of phase transfer catalysts, such as triethyl-benzyl ammonium chloride (TEBAC), can also facilitate reactions, for instance, in the synthesis of 2-chloro-3-methoxy quinoxaline from 2,3-dichloroquinoxaline and methanol. mdpi.com These advanced methods provide efficient and versatile routes to a wide range of functionalized this compound derivatives.

| Reaction Type | Catalyst/Reagents | Starting Materials | Product | Reference |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Chloro-3-methoxyquinoxaline, Phenylacetylene | 2-Methoxy-3-(phenylethynyl)quinoxaline | arkat-usa.orgrsc.org |

| Nucleophilic Substitution | Phenylacetonitrile (B145931), NaH | This compound | Phenyl(quinoxalin-2-yl)acetonitrile | thieme-connect.de |

| Click Reaction | CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | 2-(Azidomethyl)-3-methoxyquinoxaline, Trimethylsilylacetylene | 2-Methoxy-3-((1-(trimethylsilyl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline | jetir.org |

Catalytic Strategies in this compound Synthesis

Catalysis offers efficient and environmentally conscious pathways for synthesizing quinoxalines. Various metal-based and organocatalytic systems have been developed to promote the cyclization reactions that form the quinoxaline ring.

Bio-inspired ortho-quinone catalysts have been successfully used for the oxidative synthesis of quinoxalines from primary amines under mild conditions, utilizing oxygen as the terminal oxidant. organic-chemistry.org Nickel-based catalysts, such as an inexpensive NiBr₂/1,10-phenanthroline (B135089) system, have proven effective for synthesizing a range of quinoxalines from both 1,2-diamines and 2-nitroanilines. organic-chemistry.org Furthermore, iridium complexes bearing N-heterocyclic carbene ligands have been developed for the synthesis of 2-methylquinoxaline (B147225) derivatives from glycerol (B35011) and 1,2-phenylenediamines, showcasing high atom efficiency. mdpi.com Another approach employs alumina-supported heteropolyoxometalates (e.g., CuH₂PMo₁₁VO₄₀ on alumina) as reusable heterogeneous catalysts for the condensation of o-phenylenediamine and 1,2-dicarbonyl compounds at room temperature, leading to high yields of quinoxaline derivatives. nih.gov

Organocatalytic methods have also gained traction. For instance, nitrilotris(methylenephosphonic acid) has been used as an efficient organocatalyst for the reaction of 1,2-diamines and 1,2-carbonyl compounds, producing quinoxalines in high yields with short reaction times. rsc.org

Table 1: Catalytic Strategies for Quinoxaline Synthesis

| Catalyst System | Substrates | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Bioinspired ortho-quinone | Primary amines | O₂, mild conditions | Green synthesis, high yields | organic-chemistry.org |

| NiBr₂/1,10-phenanthroline | 1,2-diamines or 2-nitroanilines | Not specified | Inexpensive, versatile | organic-chemistry.org |

| Iridium N-heterocyclic carbene | Glycerol, 1,2-phenylenediamines | Reflux, K₂CO₃ | High atom efficiency, uses renewable C3 source | mdpi.com |

| Alumina-supported CuH₂PMo₁₁VO₄₀ | o-phenylenediamine, Benzil | Toluene, Room Temp. | Heterogeneous, recyclable, high yield | nih.gov |

| Nitrilotris(methylenephosphonic acid) | 1,2-diamines, 1,2-carbonyls | Not specified | Organocatalytic, short reaction times | rsc.org |

One-Pot Multicomponent Reactions for Quinoxaline Derivatization

One-pot multicomponent reactions (MCRs) provide a powerful and efficient strategy for the synthesis of complex quinoxaline derivatives by combining multiple starting materials in a single reaction vessel. This approach minimizes waste and simplifies purification processes.

A notable example is the copper-catalyzed three-component reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide, which yields quinoxalines in good yields. organic-chemistry.org Another efficient one-pot strategy involves the oxidative cyclization of α-halo ketones (like phenacyl bromides) with o-phenylenediamines in water at 80°C, a method that proceeds without the need for any catalyst or additives. rsc.orgresearchgate.net

Pd/Cu-catalyzed MCRs have been developed for the one-pot synthesis of quinoxalines from aryl iodides and terminal alkynes. mdpi.com The process involves a Sonogashira coupling to form diarylacetylenes, followed by a Wacker-type oxidation to give 1,2-diketones, which are then condensed with a 1,2-diaminobenzene derivative in the same pot to furnish the quinoxaline product. mdpi.com Furthermore, an eco-friendly one-pot process utilizes D-glucose as a renewable reductant for the synthesis of quinoxalines from o-nitroanilines and α-hydroxyketones in an alkaline aqueous medium, avoiding the use of pyrophoric metal catalysts. researcher.life

Table 2: One-Pot Multicomponent Syntheses of Quinoxaline Derivatives

| Reaction Type | Components | Catalyst/Conditions | Product Scaffold | Reference |

|---|---|---|---|---|

| Three-component cyclization | 2-Iodoanilines, Arylacetaldehydes, Sodium azide | CuI, K₂CO₃, DMSO, 80°C | Substituted Quinoxalines | organic-chemistry.org |

| Oxidative cyclization | o-Phenylenediamines, Phenacyl bromides | Water, 80°C | 2-Arylquinoxalines | rsc.orgresearchgate.net |

| Sequential Pd/Cu-Catalysis | Aryl iodides, Terminal alkynes, 1,2-Diaminobenzenes | Pd/Cu catalysts, DMSO, O₂ | Diarylquinoxalines | mdpi.com |

| Reductive Cyclization | o-Nitroanilines, α-Hydroxyketones | D-Glucose, aq. NaOH | Substituted Quinoxalines | researcher.life |

Chemo-, Regio-, and Stereoselective Synthesis Methodologies

Achieving selectivity is crucial in the synthesis of complex substituted quinoxalines. Methodologies that control the chemical, regional, and spatial arrangement of functional groups are of significant interest.

Chemoselectivity has been demonstrated in microwave-assisted, solvent-dependent reactions of 4-arylidene-2-phenyloxazol-5-ones with ortho-diamines to selectively achieve different molecular scaffolds, including quinoxalin-2(1H)-ones. nih.gov Similarly, water has been shown to mediate the chemoselective synthesis of quinoxalines from the reaction of o-phenylenediamine with α-bromoketone. rsc.org

Regioselectivity is critical when using unsymmetrical substrates. A facile and highly regioselective synthesis of trisubstituted quinoxalines has been developed using hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) to catalyze the annulation between α-iminoethanones and o-phenylenediamines. acs.orgnih.gov This method achieves excellent regioselectivities (ranging from 6:1 to 1:0). acs.orgnih.gov A dual-protein system using lipase (B570770) and hemoglobin has also been constructed for the regioselective synthesis of quinoxalines in water, with the steric hindrance in the active center of hemoglobin thought to control the regioselectivity. acs.org

Stereoselectivity has been achieved in the synthesis of complex quinoxaline-containing scaffolds. For example, new spiro[indeno[1,2-b]quinoxaline-11,2′-pyrrolidine] derivatives have been prepared with high stereoselectivity via an efficient multicomponent 1,3-dipolar cycloaddition reaction. researchgate.net The absolute configuration of such complex molecules is often confirmed by X-ray diffraction analysis. nih.gov Additionally, metal-free hydrogenation of pyrrolo[1,2-a]quinoxalines has been realized with high stereoselectivity, yielding either cis or trans products depending on the substrate. acs.org

Derivatization and Functionalization Strategies of this compound

Once the this compound core is synthesized or a suitable precursor is available, further modifications can be made to tailor its properties. These strategies include adding other heterocyclic systems, substituting the methoxy group, or functionalizing the benzene portion of the molecule.

Introduction of Heterocyclic Moieties (e.g., Pyrazoles, Triazoles)

The conjugation of this compound with other heterocyclic rings like pyrazoles and triazoles is a common strategy to create novel molecular architectures.

A p-Toluenesulfonic acid (P-TSA) catalyzed synthesis has been reported for producing 2-methoxy-3-(1-substituted-1H-pyrazol-3-yl)quinoxalines starting from ethyl 3-methoxyquinoxaline-2-carboxylate. researchgate.net The synthesis involves the conversion of the starting ester into an acetyl derivative, which then reacts with dimethylformamide-dimethylacetal (DMF-DMA) and subsequently with substituted hydrazines to form the pyrazole (B372694) ring attached to the quinoxaline core. researchgate.net

The introduction of a 1,2,3-triazole moiety has been efficiently achieved via a copper-catalyzed Huisgen [3+2] azide-alkyne cycloaddition, commonly known as a "click reaction". researchgate.net In a representative synthesis, (3-methoxyquinoxalin-2-yl)methanol is converted to 2-(azidomethyl)-3-methoxyquinoxaline. This azide intermediate then reacts with an alkyne, such as trimethylsilyl (B98337) acetylene, in the presence of a CuSO₄·5H₂O catalyst and sodium ascorbate as a reducing agent in water to yield the 2-methoxy-3-((1H-1,2,3-triazol-1-yl)methyl)quinoxaline product. researchgate.net This reaction is high-yielding and can be performed at room temperature. researchgate.net

Table 3: Synthesis of this compound Derivatives with Heterocyclic Moieties

| Quinoxaline Reactant | Heterocycle Precursor(s) | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-(3-Methoxyquinoxalin-2-yl)ethan-1-one | DMF-DMA, then Hydrazine Hydrate | p-TSA, Ethanol, Reflux | 2-Methoxy-3-(1H-pyrazol-5-yl)quinoxaline | 75% | researchgate.net |

| 2-(Azidomethyl)-3-methoxyquinoxaline | Trimethylsilyl acetylene | CuSO₄·5H₂O, Sodium Ascorbate, Water, RT | 2-Methoxy-3-((1H-1,2,3-triazol-1-yl)methyl)quinoxaline | N/A | researchgate.net |

Substitution Reactions of the Methoxy Group

The methoxy group at the C-2 position of the quinoxaline ring, or more commonly a precursor chloro-group at this position, can undergo nucleophilic substitution. The pyrazine ring of quinoxaline is electron-deficient, which facilitates the displacement of leaving groups at the C-2 and C-3 positions.

The standard synthesis of this compound often involves the reaction of 2-chloroquinoxaline (B48734) with sodium methoxide. du.edu.eg This highlights the viability of nucleophilic substitution at this position. The reverse reaction, substituting the methoxy group, is less common but can be inferred from the reactivity of the system. More practically, derivatization occurs by replacing a halogen precursor. For example, 2,3-dichloroquinoxaline can be selectively reacted with nucleophiles. A novel protocol for synthesizing 3-alkyloxyquinoxaline-2(1H)-thiones starts with 2,3-dichloroquinoxaline, where one chlorine is first substituted by an alcohol (O-nucleophile) to form a 2-alkoxy-3-chloroquinoxaline intermediate, demonstrating the susceptibility of this position to nucleophilic attack. nih.gov

Functionalization of the Benzenoid Ring

Modification of the benzenoid portion of the quinoxaline ring allows for fine-tuning of the molecule's electronic and physical properties. This can be achieved through nucleophilic aromatic substitution on activated substrates or through modern C-H functionalization techniques.

A key strategy involves the nucleophilic substitution of fluorine atoms in highly fluorinated quinoxalines. In reactions involving 5,6,7,8-tetrafluoroquinoxaline, nucleophiles such as methoxide and dimethylamine (B145610) have been shown to selectively attack the C-6 position first, followed by other positions upon further reaction. researchgate.net This allows for the controlled introduction of substituents onto the benzene ring. researchgate.net

The electron-withdrawing character of N-oxide fragments in quinoxaline 1,4-dioxides also activates the benzenoid ring, enabling nucleophilic substitution of leaving groups at the C-6 and C-7 positions under relatively mild conditions. mdpi.com Furthermore, the broader field of direct C–H functionalization is an emerging area for modifying the quinoxaline core, offering pathways to introduce new bonds at various positions on the benzene ring without pre-functionalized starting materials. thieme-connect.com

Chemical Reactivity and Mechanistic Investigations of 2 Methoxyquinoxaline

Electrophilic Substitution Patterns on the Quinoxaline (B1680401) Core

Electrophilic aromatic substitution (EAS) reactions are characteristic of aromatic compounds. However, the quinoxaline system, particularly due to the electron-withdrawing nature of the nitrogen atoms in the pyrazine (B50134) ring, is generally deactivated towards electrophilic attack compared to benzene (B151609) sgbaukrc.ac.inthieme-connect.de.

The presence of two nitrogen atoms within the heterocyclic ring system significantly reduces the electron density of the quinoxaline core, making it less susceptible to electrophilic attack sgbaukrc.ac.inthieme-connect.de. Theoretical calculations and experimental observations indicate that electrophilic substitution, when it does occur, is most likely to happen at positions 5 and 8 of the benzenoid ring, which exhibit the highest electron density sgbaukrc.ac.inthieme-connect.de.

Reactivity of N-Oxide Derivatives of 2-Methoxyquinoxaline

The N-oxidation of heterocyclic compounds, including quinoxalines, can significantly alter their reactivity and electronic properties researchgate.net. Quinoxaline N-oxides are of considerable interest in medicinal chemistry due to their diverse biological activities and their propensity to undergo various rearrangements researchgate.net.

When quinoxaline rings are N-oxidized, the electron distribution changes, often leading to enhanced reactivity towards nucleophilic substitution, particularly at positions adjacent (alpha) to the N-oxide moiety thieme-connect.de. While specific reactions of this compound N-oxides are not detailed in the provided snippets, the general principle suggests that the N-oxide functionality could activate the ring system towards nucleophilic attack, potentially at the C3 position if the N-oxide is at N1, or vice versa. The presence of methoxy (B1213986) groups in conjunction with N-oxide functionalities can further modulate these reactivity patterns chemeo.comontosight.ai.

Reaction Mechanisms of this compound in Complex Transformations

This compound can participate in various complex transformations, either as a reactant undergoing substitution or as a building block in multi-step syntheses.

One notable transformation involves the direct substitution of the methoxy group itself. For instance, treating this compound with phenylacetonitrile (B145931) in the presence of sodium hydride (NaH) results in the displacement of the methoxy group, yielding phenyl(quinoxalin-2-yl)acetonitrile thieme-connect.de. This reaction exemplifies a nucleophilic substitution where the methoxy group acts as a leaving group.

Furthermore, this compound derivatives serve as intermediates or starting materials in the synthesis of more complex heterocyclic systems. For example, ethyl 3-methoxy-quinoxaline-2-carboxylate has been utilized in multi-step syntheses to construct pyrazolylquinoxaline derivatives through a series of reactions including oxidation and cyclocondensation connectjournals.com. These synthetic pathways highlight the utility of the this compound core in building intricate molecular architectures with potential biological activities.

Compound Names:

this compound

Quinoxaline

5-Nitroquinoxaline

5,6-Dinitroquinoxaline

2-Phenylquinoxaline

2-Butylquinoxaline

2-Acetylenequinoxaline

2-Aminequinoxaline

6-Chloro-2-methoxyquinoxaline

Ethyl 3-methoxy-quinoxaline-2-carboxylate

this compound 4-oxide

7-Methoxyquinoxaline 1-oxide

Phenyl(quinoxalin-2-yl)acetonitrile

Rearrangement Reactions Involving Quinoxalinylnitrenes

Research into rearrangement reactions involving quinoxalinylnitrenes, particularly in relation to methoxy-substituted quinoxalines, has been explored. Studies have investigated the generation of quinoxalinylnitrenes from azide (B81097) precursors. For instance, the photolysis of 2-azido-3-methoxyquinoxaline has been shown to generate 3-methoxy-2-quinoxalinylnitrene acs.org. This nitrene intermediate can subsequently undergo rearrangement processes, such as cyclization to form seven-membered ring carbodiimides acs.org. While this research involves a methoxy-substituted quinoxaline derivative, direct evidence or detailed mechanistic investigations specifically involving this compound as a precursor to quinoxalinylnitrenes or undergoing similar rearrangement pathways were not identified within the scope of the provided search results.

Oxidative Transformations and Migration Reactions

This compound can undergo oxidative transformations, notably O-demethylation. One such transformation involves the reaction of this compound with sodium hydroxide (B78521) (NaOH) in an aqueous solution under reflux conditions for 20 hours. This process leads to the formation of Quinoxalin-2(1H)-one.

Table 1: Oxidative Transformation of this compound

| Reaction Type | Starting Material | Reagents/Conditions | Product | Yield | Reference |

| Oxidative Demethylation | This compound | NaOH, H₂O, reflux, 20 h | Quinoxalin-2(1H)-one | N/A | thieme-connect.de |

While this section details an oxidative transformation, specific examples of migration reactions involving the methoxy group of this compound were not found in the reviewed literature.

Compound List:

this compound

Quinoxalin-2(1H)-one

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in 2-Methoxyquinoxaline Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound, offering unparalleled insight into its molecular structure.

Proton NMR (¹H NMR) for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the hydrogen framework of this compound. The chemical shifts, splitting patterns, and integration of the proton signals provide a detailed map of the proton environments within the molecule.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the methoxy (B1213986) group protons (-OCH₃) characteristically appear as a sharp singlet. For instance, in one study, this singlet was observed at 3.83 ppm. rsc.org Another report places this peak at 4.13 ppm. The aromatic protons on the quinoxaline (B1680401) ring system resonate in the downfield region, typically between 7.0 and 9.0 ppm. For example, specific assignments have been reported as follows: a singlet at 8.39 ppm and multiplets in the region of 7.22-7.44 ppm. rsc.org The precise chemical shifts and coupling constants of these aromatic protons are crucial for confirming the substitution pattern on the quinoxaline core.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Proton Type | Chemical Shift (δ) in ppm | Reference |

| Methoxy (-OCH₃) | 3.83 | rsc.org |

| Aromatic | 8.39 (s), 7.22-7.44 (m) | rsc.org |

| Aromatic | 10.32 (s), 6.97-7.21 (m) | amazonaws.com |

Note: Chemical shifts can vary slightly depending on the solvent and the specific derivative of this compound being analyzed.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, revealing the number of different carbon environments and their electronic nature.

In the ¹³C NMR spectrum of a this compound derivative, the carbon of the methoxy group typically resonates at approximately 55.5 ppm. rsc.org The carbons of the quinoxaline ring system appear in the aromatic region of the spectrum, generally between 110 and 160 ppm. For example, in a study of a difluoromethylated this compound derivative, the carbon atoms of the quinoxaline core showed signals at values including 114.1, 125.6, 131.3, 131.8, 133.9, 134.6, 140.0, 142.9, 143.3, and 161.3 ppm. rsc.org

Table 2: Illustrative ¹³C NMR Spectral Data for a this compound Derivative

| Carbon Type | Chemical Shift (δ) in ppm | Reference |

| Methoxy (C-O) | 55.5 | rsc.org |

| Aromatic (C-H, C-C, C-N) | 114.1, 125.6, 131.3, 131.8, 133.9, 134.6, 140.0, 142.9, 143.3, 161.3 | rsc.org |

Note: The specific chemical shifts are influenced by substituents on the quinoxaline ring.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

For more complex derivatives of this compound, advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. unisa.it These two-dimensional NMR experiments are invaluable for unambiguously assigning proton and carbon signals, determining connectivity between atoms, and elucidating stereochemical and conformational details.

For instance, ¹H-¹H COSY experiments can establish the coupling relationships between adjacent protons in the quinoxaline ring, helping to trace the spin systems. researchgate.net HMQC and HMBC experiments correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively, which is crucial for assigning the quaternary carbons in the quinoxaline system. researchgate.net NOESY experiments provide information about the spatial proximity of protons, which can be used to determine the stereochemistry and preferred conformation of substituents. googleapis.comgoogle.com For example, a NOESY experiment was used to confirm the structure of a 2-((4-phenyl-1H-imidazol-2-yl)methoxy)quinoxaline derivative by observing a Nuclear Overhauser Effect between specific protons. googleapis.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and study the fragmentation patterns of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. rsc.org

The mass spectrum of this compound exhibits a molecular ion peak ([M]⁺) corresponding to its molecular weight. For the parent compound, this would be at m/z 160.17. nist.gov In addition to the molecular ion, the spectrum displays a series of fragment ions that are formed by the cleavage of specific bonds within the molecule upon ionization. The fragmentation pattern is characteristic of the compound's structure and can provide valuable information for its identification. Common fragmentation pathways for quinoxaline derivatives often involve the loss of small, stable molecules or radicals. For amines, alpha-cleavage is a dominant fragmentation pathway, and for compounds with an odd number of nitrogen atoms, the molecular ion peak is an odd number. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key vibrational modes for this compound and its derivatives include C-H stretching vibrations from the aromatic ring and the methoxy group, C=N and C=C stretching vibrations within the quinoxaline ring system, and C-O stretching of the methoxy group. rsc.org For instance, the C=N stretching vibrations in related quinoxaline derivatives typically appear in their IR spectra. vulcanchem.com The presence and position of these bands can confirm the integrity of the quinoxaline core and the methoxy substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure and extent of conjugation in this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* electronic transitions within the conjugated quinoxaline ring system. libretexts.org The position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern on the quinoxaline ring. The extended conjugation in the quinoxaline system is responsible for its ability to absorb UV light. libretexts.org Data for this compound and its N-oxide derivatives are available in the NIST Chemistry WebBook. nist.govnist.govnist.gov

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction is a powerful non-destructive analytical technique that provides precise information about the internal arrangement of atoms within a crystal. This method allows for the detailed determination of molecular and crystal structures, including bond lengths, bond angles, and intermolecular interactions. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The diffraction occurs when the wavelength of the X-rays is similar to the spacing between atoms in the crystal lattice, as described by Bragg's Law.

While a specific single-crystal X-ray diffraction study for this compound was not identified in the surveyed literature, the analysis of closely related quinoxaline derivatives demonstrates the utility of this technique for elucidating their three-dimensional structures. For instance, studies on various substituted quinoxalines have been conducted, confirming their molecular geometries and revealing details about their crystal packing. tandfonline.comtandfonline.com

In a typical X-ray diffraction experiment, a suitable single crystal is mounted on a diffractometer. The crystal is then rotated in a beam of X-rays, and the diffracted beams are recorded by a detector. iucr.org The positions and intensities of the diffraction spots are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

For a molecule like this compound, a single-crystal X-ray diffraction analysis would be expected to provide precise data on the planarity of the quinoxaline ring, the orientation of the methoxy group relative to the ring, and the nature of any intermolecular interactions, such as π-stacking or weak hydrogen bonds, that dictate the crystal packing.

As a representative example, the crystal structure of a related compound, 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide, was determined by single-crystal X-ray diffraction. nih.gov The analysis revealed that this compound crystallizes in the monoclinic system with the space group C2/c. nih.gov The crystallographic data obtained for this derivative are summarized in the table below.

Table 1: Representative Crystallographic Data for a Quinoxaline Derivative (2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.4320 (12) |

| b (Å) | 10.7514 (9) |

| c (Å) | 13.2728 (11) |

| V (ų) | 1958.5 (3) |

| Z | 8 |

This table presents data for a related quinoxaline derivative to illustrate the type of information obtained from a single-crystal XRD study. Data from nih.gov.

This type of data is crucial for understanding the structure-property relationships of quinoxaline compounds and for the rational design of new materials with specific properties.

Chromatographic Techniques for Purification and Analysis

Chromatography is a fundamental separation technique widely used in chemistry for the purification and analysis of compounds. tandfonline.com The principle of chromatography relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase. tandfonline.com For quinoxaline derivatives, including this compound, various chromatographic methods are routinely employed to isolate the desired product from reaction mixtures and to assess its purity.

Column Chromatography

Column chromatography is a preparative technique frequently used for the purification of quinoxaline compounds. mdpi.comudayton.edu In this method, a solid stationary phase, most commonly silica (B1680970) gel, is packed into a column. scholarsresearchlibrary.com The crude reaction mixture is loaded onto the top of the column, and a liquid mobile phase (eluent) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation.

The choice of eluent is critical for achieving good separation. For quinoxaline derivatives, mixtures of non-polar and polar solvents are typically used. Common solvent systems include:

Hexane/Ethyl acetate (B1210297) udayton.edu

Dichloromethane (DCM) nih.gov

Hexane/Chloroform conicet.gov.ar

Methanol (B129727)/DCM scholarsresearchlibrary.com

The separation process is often monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure compound. For example, the synthesis of 3-methoxyquinoxaline-2-carbonitrile involved purification by silica gel column chromatography using DCM as the mobile phase. nih.gov Similarly, various other quinoxaline derivatives have been purified using silica gel column chromatography with different elution systems. mdpi.comscholarsresearchlibrary.comconicet.gov.arrasayanjournal.co.in

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is an analytical technique that provides high-resolution separations and is used for both qualitative and quantitative analysis. The principles are similar to column chromatography, but the stationary phase particles are much smaller, and the mobile phase is pumped through the column at high pressure, resulting in faster and more efficient separations.

Ultrahigh-pressure liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) represents a particularly powerful method for the sensitive and selective determination of quinoxaline derivatives. An example is the development of a UHPLC-MS/MS method for the analysis of five quinoxaline 1,4-dioxides and their metabolites in biological samples. chromatographyonline.com This method involved extraction of the analytes followed by purification using a solid-phase extraction (SPE) cartridge (HLB cartridge) before analysis. chromatographyonline.com The high sensitivity of this technique allows for the detection and quantification of these compounds at very low concentrations (μg/kg level). chromatographyonline.com

Table 2: Summary of Chromatographic Techniques for Quinoxaline Derivatives

| Technique | Stationary Phase | Mobile Phase / Eluent Examples | Purpose |

| Column Chromatography | Silica Gel | Hexane/Ethyl acetate, Dichloromethane, Hexane/Chloroform | Purification |

| UHPLC-MS/MS | C18 (typical for reversed-phase) | Acetonitrile/Water with formic acid | Quantitative Analysis |

This table summarizes common chromatographic techniques and conditions used for the purification and analysis of quinoxaline compounds based on literature examples.

Computational Chemistry and Theoretical Modeling of 2 Methoxyquinoxaline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that allows for the calculation of the electronic structure of molecules. It provides insights into their properties, reactivity, and spectral characteristics.

Prediction of Spectroscopic Parameters

DFT calculations are instrumental in predicting various spectroscopic parameters, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions can be compared with experimental data to validate the calculated molecular structure and to aid in the interpretation of experimental results. For example, studies often compare calculated NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies with their experimental counterparts, with deviations typically attributed to solvent effects or approximations in the theoretical models ajol.infoals-journal.com. The accuracy of these predictions depends on the chosen DFT functional and basis set; for instance, the B3LYP functional with the 6-311++G(d,p) basis set is frequently used for such predictions ajol.infonih.govals-journal.com. While specific spectroscopic predictions for 2-methoxyquinoxaline are not explicitly detailed in the provided snippets, the methodology involves calculating vibrational modes for IR and Raman spectra, and chemical shifts for NMR, often using the GIAO (Gauge-Including Atomic Orbitals) approach ajol.infoals-journal.com.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor, typically a protein) to form a stable complex. This method is widely applied in drug discovery to identify potential drug candidates and understand their binding mechanisms.

Binding Energy Calculations and Interaction Analysis

In molecular docking studies, a key output is the calculation of binding energies, which quantify the strength of the interaction between the ligand and the target. These energies are often expressed in kcal/mol. Lower (more negative) binding energies generally indicate stronger binding affinities. For example, in studies involving other heterocyclic compounds, binding energies have ranged from -3.2 to -18.5 kcal/mol dergipark.org.tr. In other instances, binding energies have been reported in the range of -4.4 to -7 kcal/mol for potential antiviral agents scielo.org.za. Interaction analysis goes beyond just the binding energy, examining specific types of interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the target's active site. These analyses help elucidate the molecular basis of binding and can guide the design of more potent ligands. For instance, the methoxy (B1213986) moiety of a molecule was observed to participate in hydrogen bonding, while quinone carbonyls engaged in direct or water-bridged hydrogen bonds with protein residues mdpi.com.

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules over time, MD can provide insights into conformational stability, flexibility, and dynamic interactions. For a ligand bound to a target, MD simulations can reveal how stable the complex is, how the ligand moves within the binding site, and the persistence of key interactions over the simulation period. For example, MD trajectories are analyzed to understand the root-mean-square deviation (RMSD) of protein and ligand atoms, indicating the stability of the complex mdpi.com. These simulations are crucial for a more comprehensive understanding of molecular behavior in a dynamic environment, complementing static docking predictions.

List of Compounds Mentioned:

this compound

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a correlation between the chemical structure of compounds and their biological activities or physicochemical properties. This methodology employs statistical or machine learning techniques to build mathematical models that can predict the activity of new, untested molecules based on their structural features wikipedia.orgresearchgate.netintertek.com. QSAR models typically use molecular descriptors – numerical representations of a molecule's structure, such as its electronic properties, hydrophobicity, and topology – as independent variables (X) to predict a response variable (Y), which can be a biological activity (e.g., IC50, Ki) or a physicochemical property wikipedia.orgnih.govvlifesciences.com.

While specific QSAR studies focusing solely on this compound were not directly identified in the search results, the compound belongs to the quinoxaline (B1680401) class, which has been a subject of QSAR research. For instance, studies have explored quinoxaline derivatives for their potential as anticancer agents, where QSAR models were developed to correlate structural variations with cytotoxic activity against cancer cell lines frontiersin.orgnih.gov. In such studies, this compound derivatives have been synthesized and evaluated, contributing to the establishment of structure-activity relationships (SAR) within the series frontiersin.org. These investigations highlight how modifications to the quinoxaline core, including the presence of a methoxy group at the 2-position, can influence biological outcomes frontiersin.org. The general principle of QSAR is to identify key structural features that drive activity, allowing for the rational design of new compounds with improved properties vlifesciences.comsddn.esmdpi.com.

Predicting Acid Dissociation Constants (pKa)

The acid dissociation constant () and its logarithmic representation, , are fundamental quantitative measures of an acid's strength in solution libretexts.orgwikipedia.orgnagwa.com. The value indicates the extent to which an acid will donate a proton () to form its conjugate base. A lower value signifies a stronger acid, while a higher value indicates a weaker acid wikipedia.orgnagwa.com.

While direct experimental values for this compound were not found in the provided search results, the prediction of values is a common application within Quantitative Structure-Property Relationships (QSPR), a field closely related to QSAR mdpi.com. QSPR models utilize molecular descriptors to predict physicochemical properties, including mdpi.com. For heterocyclic compounds like quinoxalines, the presence and position of electron-donating or electron-withdrawing groups, as well as the inherent basicity/acidity of the nitrogen atoms within the ring system, significantly influence the . The methoxy group (-OCH3) is generally considered an electron-donating group through resonance, which could potentially influence the electron density distribution within the quinoxaline ring system and affect its protonation or deprotonation behavior. However, without specific computational or experimental data for this compound, its precise remains to be determined. The search did indicate that related compounds, such as methoxyquinoxaline-2-carboxamide, have been part of studies where prediction was relevant dntb.gov.ua.

Coordination Chemistry of 2 Methoxyquinoxaline

2-Methoxyquinoxaline as a Ligand in Metal Complexes

The ability of this compound to act as a ligand stems from the presence of nitrogen atoms within its heterocyclic ring system, which can donate electron pairs to metal centers. While direct studies focusing solely on this compound as a ligand might be less prevalent compared to more elaborately functionalized quinoxalines, its structural features suggest potential coordination modes.

The synthesis of this compound itself typically involves established organic chemistry routes, often starting from quinoxalin-2(1H)-one derivatives. For instance, preparation can involve the methylation of a hydroxyl group at the 2-position or nucleophilic substitution reactions on a 2-haloquinoxaline precursor psu.edu. While this compound can be synthesized readily, its direct application as a ligand in coordination chemistry often involves its use as a core structure that may be further functionalized to create more complex chelating agents.

The primary binding sites in this compound for metal ions are expected to be the nitrogen atoms of the quinoxaline (B1680401) ring. These nitrogen atoms possess lone pairs of electrons, characteristic of Lewis bases, which can readily coordinate to Lewis acidic metal centers. Depending on the metal ion, its coordination number, and the presence of other ligands, this compound can potentially act as:

Monodentate Ligand: Coordination through a single nitrogen atom.

Bidentate Ligand: Chelation involving both nitrogen atoms of the pyrazine (B50134) ring, forming a stable five-membered chelate ring with the metal center. This mode is common for quinoxaline derivatives when sterically allowed isca.mewikipedia.org.

The methoxy (B1213986) group at the 2-position is generally considered an electron-donating group, which can increase the electron density on the adjacent nitrogen atom (N1), potentially enhancing its donor capability. However, the steric bulk of the methoxy group might also play a role in dictating the preferred coordination mode or influencing the packing in the solid state.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes involving this compound or its derivatives typically follows standard coordination chemistry methodologies. Characterization relies on a suite of spectroscopic, analytical, and crystallographic techniques to confirm the formation of the complex and elucidate its structure.

The synthesis of metal complexes generally involves the reaction of a suitable metal salt (e.g., chlorides, nitrates, acetates, perchlorates) with this compound or a functionalized derivative in an appropriate solvent. Common solvents include ethanol (B145695), methanol (B129727), dimethylformamide (DMF), or water, often at elevated temperatures under reflux or stirring. The reaction stoichiometry is typically controlled to achieve desired metal-to-ligand ratios. After the reaction, the complexes are usually isolated by precipitation, filtration, washing, and drying. Recrystallization from suitable solvents is often employed for purification. For example, general procedures involve refluxing a mixture of metal salts and the ligand in ethanol, followed by filtration of the precipitated complex sysrevpharm.org.

A comprehensive characterization of synthesized complexes is crucial for confirming their identity and structure. The following techniques are commonly employed:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are vital for identifying the organic ligand and its coordination environment. Changes in chemical shifts and coupling patterns upon complexation provide insights into the binding sites and the electronic environment of the ligand psu.eduresearchgate.netresearchgate.netnih.govresearchgate.net.

Infrared (IR) Spectroscopy: IR spectra reveal characteristic vibrational frequencies of the ligand and the metal-ligand bonds. Shifts in absorption bands corresponding to C=N, C-O, and ring vibrations upon coordination can confirm ligand binding isca.meresearchgate.netresearchgate.netsysrevpharm.orgresearchgate.netresearchgate.net.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra provide information about electronic transitions within the ligand and the metal center, including metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands, which are indicative of complex formation isca.memdpi.comresearchgate.netsysrevpharm.orgresearchgate.netresearchgate.net.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS/MS) are used to determine the molecular weight of the complex and confirm its elemental composition researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal complexes (e.g., Cu(II), Ni(II), Co(II)), EPR spectroscopy provides information about the electronic configuration and the coordination environment around the metal ion researchgate.net.

Analytical Methods:

Elemental Analysis (CHN analysis): This provides the empirical formula of the complex by determining the percentage composition of carbon, hydrogen, and nitrogen, which should match theoretical values isca.memdpi.comsysrevpharm.orgresearchgate.netresearchgate.net.

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the complex and to identify the presence of coordinated or lattice solvent molecules isca.meresearchgate.netnih.gov.

Magnetic Susceptibility Measurements: These measurements help determine the magnetic moment of the complex, which is related to the number of unpaired electrons and the electronic configuration of the metal ion, aiding in the assignment of oxidation states and geometries isca.menih.gov.

Molar Conductivity Measurements: Conductivity measurements in solution can indicate the electrolytic nature of the complex, helping to determine the number of ions present and infer the coordination sphere isca.mesysrevpharm.orgresearchgate.netnih.gov.

X-ray Crystallography: This is the definitive method for determining the precise three-dimensional structure of a crystalline complex, including bond lengths, bond angles, coordination geometry, and intermolecular interactions isca.memdpi.comnih.govlibretexts.orgnih.govrsc.org.

Geometrical and Electronic Structures of Metal Complexes

The geometrical and electronic structures of metal complexes formed with this compound or its derivatives are dictated by the nature of the metal ion, its preferred coordination number and geometry, and the coordination modes of the ligand.

Geometrical Structures: Metal complexes exhibit various coordination geometries, commonly ranging from tetrahedral and square planar for four-coordinate complexes to octahedral for six-coordinate complexes wikipedia.orgntu.edu.sg. For example, quinoxaline-based ligands have been shown to form complexes with transition metals exhibiting:

Octahedral Geometry: Common for Co(II), Ni(II), and Cu(II) complexes, often involving bidentate ligands and additional monodentate ligands or solvent molecules isca.menih.gov.

Square Pyramidal Geometry: Observed for some Cu(II) complexes nih.gov.

Trigonal Bipyramidal Geometry: Reported for some five-coordinate complexes mdpi.com.

Square Planar Geometry: Typically seen for Ni(II) or Pd(II) complexes wikipedia.orgntu.edu.sg.

X-ray crystallography provides the most detailed information about these structures, revealing how the this compound ligand binds to the metal center and how other ligands are arranged around it isca.memdpi.comnih.govrsc.org.

Electronic Structures: The electronic structure of these complexes is influenced by the metal's electronic configuration, the ligand field, and the nature of the metal-ligand bonding. Density Functional Theory (DFT) calculations are frequently employed to investigate molecular properties, including frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and electronic transitions, providing a theoretical basis for experimental observations isca.mersc.orgresearchgate.netmdpi.comwikipedia.orgchemrxiv.org. Spectroscopic techniques like UV-Vis and EPR spectroscopy provide experimental data on the electronic transitions and the electronic environment of the metal ion, respectively mdpi.comresearchgate.netresearchgate.net. Magnetic susceptibility measurements further complement these studies by revealing the magnetic properties, which are directly linked to the electronic structure and oxidation states of the metal ion isca.menih.gov.

Data Table: Representative Metal Complexes with Quinoxaline-Based Ligands

While specific complexes of this compound itself acting as a ligand might be less extensively documented in readily accessible literature compared to other quinoxaline derivatives, the following table highlights typical examples of quinoxaline-based ligands and their coordination behavior with various metal ions, illustrating the principles discussed.

| Metal Ion | Ligand Example (Quinoxaline Derivative) | Coordination Mode(s) | Typical Geometry | Key Characterization Techniques Used | Citation(s) |

| Cu(II) | 2,2'-biquinoxaline (B102402) (bqx) | Bidentate, Bridging | Octahedral | X-ray crystallography, IR, UV-Vis, Magnetic Susceptibility | isca.me |

| Pd(II) | Pyridine-incorporated octaphyrins | NNNC, NNNN | Square planar | X-ray crystallography, NMR | nih.gov |

| Fe(III) | 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) | Chelating (implied) | Not specified | NMR, IR, Mass Spectrometry, UV-Vis (color change) | researchgate.netresearchgate.net |

| Cr(III) | 2-(2'-pyridyl)quinoxaline (pqx) | Bidentate | Octahedral | X-ray crystallography, IR, NMR, Magnetic Susceptibility | mdpi.com |

| Zn(II) | 2-(2'-pyridyl)quinoxaline (pqx) | Bidentate | Tetrahedral | X-ray crystallography, IR, NMR | mdpi.com |

| Ni(II) | 2-(2'-pyridyl)quinoxaline (pqx) | Bidentate | Octahedral | X-ray crystallography, IR, NMR, Magnetic Susceptibility | mdpi.com |

Compound List

this compound

Quinoxaline

6-Chloro-2-methoxyquinoxaline (CMQ)

2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ)

2,2'-biquinoxaline (bqx)

2-(2'-pyridyl)quinoxaline (pqx)

3-aminoquinoxaline-2-carbonitrile N1,N4-dioxide derivatives

Quercetin

Applications of 2 Methoxyquinoxaline in Organic Synthesis and Material Science

Building Blocks for Complex Molecular Architectures

Due to its reactive sites, 2-methoxyquinoxaline is an excellent building block for constructing more complex molecular structures. connectjournals.com Its ability to undergo nucleophilic substitution at the methoxy-bearing carbon allows for the introduction of a wide variety of functional groups and the extension of the molecular framework. thieme-connect.de This makes it a key intermediate in the synthesis of diverse heterocyclic systems.

Intermediates in the Synthesis of Diverse Organic Compounds

This compound serves as an intermediate in the synthesis of a range of organic compounds. connectjournals.com For example, it can be a precursor to other substituted quinoxalines through the displacement of the methoxy (B1213986) group. thieme-connect.de This versatility allows chemists to access a wide chemical space starting from a relatively simple and accessible molecule.

Research into Functional Materials

Quinoxaline (B1680401) derivatives have been explored for their applications in functional materials due to their electronic properties. connectjournals.com They have been investigated for use in organic semiconductors and as efficient electroluminescent materials. connectjournals.com The ability to tune the electronic properties of the quinoxaline core through substitution, including with methoxy groups, makes them promising candidates for these applications.

Structure Activity Relationship Sar Studies for 2 Methoxyquinoxaline Derivatives

Methodologies for SAR Analysis in 2-Methoxyquinoxaline Analogues

SAR analysis for this compound derivatives involves systematically altering specific parts of the molecular structure and observing the resultant changes in biological outcomes. This process is often guided by computational approaches to predict and rationalize observed activities.

Correlating Structural Modifications with Research Outcomes

Research into this compound derivatives has demonstrated that modifications to the quinoxaline (B1680401) core and its appended substituents significantly impact biological activity. For instance, studies investigating histone deacetylase (HDAC) inhibitors have compared 2-chloroquinoxaline (B48734) and this compound scaffolds. These investigations revealed that while many this compound derivatives exhibited reduced anti-proliferative activities compared to their 2-chloro counterparts, specific structural features led to notable exceptions. Derivatives featuring a 2-hydroxy (2-OH), 4-nitro (4-NO2), or 2-methoxy benzylidene side chain attached to the quinoxaline core showed improved cytotoxic activities, ranging from moderate to very strong nih.govresearchgate.net.

Specifically, compound 10h , a this compound derivative with a 2-OH group in its side chain, demonstrated potent cytotoxic activity against liver cancer cell lines HepG-2 and HuH-7, with IC50 values of 5.56 µM and 6.72 µM, respectively nih.govresearchgate.net. This highlights how the precise nature and position of functional groups on the side chain can dramatically influence the efficacy of the this compound scaffold. In contrast, other derivatives in the same series showed a broader range of activities, from 5.56 µM to 65.46 µM, underscoring the importance of specific structural elements for enhanced potency nih.govresearchgate.net.

Biological Target Elucidation Methodologies for 2 Methoxyquinoxaline Analogues

Strategies for Identifying Molecular Targets of 2-Methoxyquinoxaline Derivatives

Identifying the precise protein targets of this compound derivatives is essential for deciphering their biological effects. Modern chemical biology utilizes a combination of direct biochemical methods, genetic interaction studies, and computational inference to pinpoint these molecular partners nih.gov.

Affinity-based target identification leverages the binding affinity between a small molecule and its protein target. These methods often involve chemically modifying the compound of interest (the "bait") to include a tag, such as biotin (B1667282) or a photo-reactive group, which allows for the capture and subsequent identification of interacting proteins nih.gov.

One prominent technique is affinity-based protein profiling (ABPP). This approach uses probes, such as photoactivatable clickable probes, to covalently label target proteins within a cellular context researchgate.net. After labeling, the protein-probe complexes are isolated and identified using mass spectrometry. This strategy has been successfully used to robustly identify the primary target and assess the selectivity of various inhibitors in their native cellular environment researchgate.net. While specific applications of ABPP for this compound are not detailed, this methodology represents a powerful tool for the de novo discovery of its targets researchgate.netresearchgate.net.

To avoid the potential for chemical modifications to alter a compound's biological activity, label-free technologies have been developed. These methods identify targets by detecting changes in a protein's physical or chemical properties upon ligand binding, bypassing the need for probes nih.govrsc.org.

Common label-free methods include:

Thermal Proteome Profiling (TPP): This technique is based on the principle that protein-ligand binding increases the thermal stability of the target protein. Cells or lysates are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry to identify stabilized targets nih.govresearchgate.net.

Drug Affinity Responsive Target Stability (DARTS): This method observes changes in a protein's susceptibility to proteolysis upon binding to a small molecule. Ligand-bound proteins are often more resistant to digestion by proteases, and this difference can be detected by analyzing protein fragments nih.gov.

Stability of Proteins from Rates of Oxidation (SPROX): SPROX measures changes in a protein's thermodynamic stability by monitoring its resistance to chemical denaturation and subsequent oxidation researchgate.net.

These label-free strategies offer an unbiased view of the global target profile of a compound within a complex biological system and are highly applicable for identifying the molecular targets of this compound analogues rsc.orgnih.gov.

Genetic methods provide an alternative and complementary approach to target identification by leveraging the power of genetic modification nih.gov. These strategies rely on the principle of genetic interaction, where altering the function of a putative target gene can enhance or suppress the cellular phenotype caused by the compound. For instance, a cell line with a specific gene knocked out or silenced via RNA interference (RNAi) might show altered sensitivity to a this compound derivative, suggesting the protein product of that gene is a target or part of the target pathway nih.gov. The use of genetic evidence is a cornerstone in validating drug mechanisms and increases the probability of success in clinical development researchgate.net.

Research into Mechanisms of Action of this compound Derivatives

Understanding the mechanism of action involves investigating how a compound's interaction with its identified target(s) translates into a physiological response. For quinoxaline (B1680401) derivatives, research has focused on their interactions with key biological macromolecules.

Quinoxaline derivatives have been shown to interact with a diverse range of biological targets, including enzymes, cellular receptors, and nucleic acids.

Enzyme Interactions: Numerous studies have demonstrated the ability of quinoxaline analogues to inhibit various enzymes. For example, certain derivatives show potent inhibitory activity against cyclooxygenase-2 (COX-2) and epidermal growth factor receptor-tyrosine kinase (EGFR-TK), which are key targets in anti-inflammatory and anticancer research nih.gov. Other quinoxaline compounds have been identified as inhibitors of enzymes like α-glucosidase and α-amylase, relevant to diabetes, and acetylcholinesterase, a target in Alzheimer's disease research researchgate.net. The bacterial enzyme DNA gyrase, a type II topoisomerase crucial for DNA replication, is another validated target for quinoxaline-based compounds researchgate.net. In one study, pyrrolo[3,2-b]quinoxaline-derivatives were designed as potent type II inhibitors of EphA3 tyrosine kinase, binding to the inactive DFG-out conformation of the enzyme nih.gov.

| Compound Class | Target Enzyme | Activity (IC₅₀) | Reference |

| Quinoxaline Derivative 4a | EGFR-TK | 0.3 µM | nih.gov |

| Quinoxaline Derivative 13 | EGFR-TK | 0.4 µM | nih.gov |

| Quinoxaline Derivative 11 | EGFR-TK | 0.6 µM | nih.gov |

| Quinoxaline Derivative 13 | COX-2 | 0.46 µM | nih.gov |

| Quinoxaline Derivative 11 | COX-2 | 0.62 µM | nih.gov |

| 1,2,4-triazolo[4,3-a]quinoxaline 10a | α-glucosidase | 3.46 µM | researchgate.net |

| 1,2,4-triazolo[4,3-a]quinoxaline 10a | α-amylase | 6.89 µM | researchgate.net |

Receptor Interactions: Quinoxaline derivatives have also been developed as ligands for various receptors. A series of this compound analogues demonstrated significant binding affinity and selectivity for the melatoninergic MT₂ receptor subtype over the MT₁ subtype nih.gov. Other studies have evaluated quinoxaline derivatives as competitive antagonists at excitatory amino acid (EAA) receptors. These compounds were shown to inhibit currents activated by kainate and AMPA, as well as those activated by glycine (B1666218) and NMDA, indicating interaction with both non-NMDA and NMDA receptors nih.gov.

| Compound Class/Derivative | Target Receptor | Activity (Kᵢ) | Reference |